2-(n-Pentylthio)thiophenol 2-(n-Pentylthio)thiophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548513
InChI: InChI=1S/C11H16S2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,12H,2-3,6,9H2,1H3
SMILES: CCCCCSC1=CC=CC=C1S
Molecular Formula: C11H16S2
Molecular Weight: 212.4 g/mol

2-(n-Pentylthio)thiophenol

CAS No.:

Cat. No.: VC13548513

Molecular Formula: C11H16S2

Molecular Weight: 212.4 g/mol

* For research use only. Not for human or veterinary use.

2-(n-Pentylthio)thiophenol -

Specification

Molecular Formula C11H16S2
Molecular Weight 212.4 g/mol
IUPAC Name 2-pentylsulfanylbenzenethiol
Standard InChI InChI=1S/C11H16S2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,12H,2-3,6,9H2,1H3
Standard InChI Key FQUHUABRILBZCP-UHFFFAOYSA-N
SMILES CCCCCSC1=CC=CC=C1S
Canonical SMILES CCCCCSC1=CC=CC=C1S

Introduction

2-(n-Pentylthio)thiophenol is an organosulfur compound characterized by the presence of a thiophenol group substituted with a pentylthio chain. This compound falls under the category of thioethers and thiols, which are notable for their diverse chemical reactivity and applications in organic synthesis, materials science, and medicinal chemistry.

Synthesis

The synthesis of 2-(n-Pentylthio)thiophenol typically involves thioetherification reactions. A common method includes:

  • Starting Materials: Thiophenol (C6H5SH) and n-pentyl halides (e.g., n-pentyl bromide).

  • Reaction Conditions: Use of a strong base like sodium hydroxide or potassium carbonate in an aprotic solvent (e.g., acetone or DMF).

  • Reaction Mechanism: The thiolate ion (generated from thiophenol) undergoes nucleophilic substitution with the n-pentyl halide, forming the thioether bond.

Applications

  • Organic Synthesis: Used as an intermediate in the preparation of more complex sulfur-containing compounds.

  • Material Science: Potential use in designing sulfur-based polymers or functionalized surfaces.

  • Medicinal Chemistry: Sulfur-containing compounds often exhibit biological activity, making this compound a candidate for drug discovery research.

Analytical Characterization

The characterization of 2-(n-Pentylthio)thiophenol involves standard spectroscopic techniques:

TechniqueObserved Features
NMR SpectroscopySignals corresponding to aromatic protons, aliphatic protons (pentyl chain), and thiol group.
Mass SpectrometryMolecular ion peak at m/z = 212 (M+).
Infrared Spectroscopy (IR)Peaks for -SH stretching (~2550 cm⁻¹) and C-S bonds (~700 cm⁻¹).

Safety and Handling

As with many organosulfur compounds, 2-(n-Pentylthio)thiophenol requires careful handling:

  • Toxicity: Likely irritant to skin and mucous membranes.

  • Flammability: Potentially flammable due to organic content.

  • Storage: Should be stored in airtight containers away from light and moisture to prevent oxidation.

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